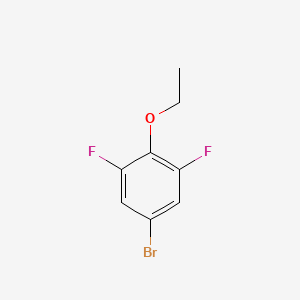methanone CAS No. 1114853-11-0](/img/structure/B2673058.png)
[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule with multiple functional groups. It contains a benzothiazinone ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and it also has bromo, fluoro, and methanone functional groups .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, and X-ray crystallography. The compound seems to have a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of bromo and fluoro groups might make it a good candidate for nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
- Study 1 : Investigated the synthesis and antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including bromination and demethylation reactions. This study highlighted the potential antioxidant power of synthesized bromophenols, indicating their significance in antioxidant research (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Carbonic Anhydrase Inhibitory Properties
- Study 2 : Explored the carbonic anhydrase inhibitory capacities of novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone. This research is significant for the development of carbonic anhydrase inhibitors, with applications in treating various health conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Synthesis and Fluorination of Fluorophores
- Study 4 : Describes the synthesis of fluorinated benzophenones, which have enhanced photostability and improved spectroscopic properties. This process includes the fluorination of fluorophores, indicating potential applications in developing novel fluorinated compounds for various scientific applications (Woydziak, Fu, & Peterson, 2012).
Synthesis of Bromophenols
- Study 5 : Investigated the selective O-demethylation during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of new bromophenol derivatives. This study offers insights into the chemical processes involved in synthesizing bromophenols, which could have various research applications (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
- Study 8 : Focused on the synthesis of compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore for use as fluorescent logic gates. This research demonstrates the potential application of these compounds in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Halogenated Biphenyls and Enzyme Activity
- Study 7 : Investigated the effects of halogenated biphenyls on microsomal drug-metabolizing enzymes. This research provides insights into the interaction of halogenated compounds with biological systems and their potential effects on enzyme activities (Bandiera et al., 1982).
These studies collectively contribute to our understanding of the synthesis, properties, and potential applications of compounds similar to “4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” in various scientific research areas.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFNO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKJVCPWBHKCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
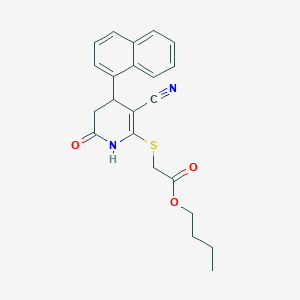
![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2672981.png)
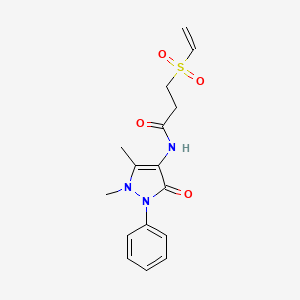
![5-(1,2-dithiolan-3-yl)-N-[1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]pentanamide](/img/structure/B2672985.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672986.png)
![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2672987.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2672988.png)
![3-Cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672991.png)
![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)
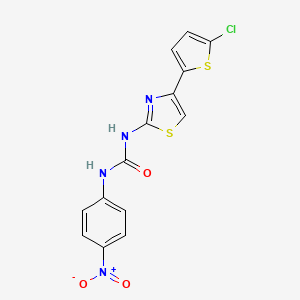
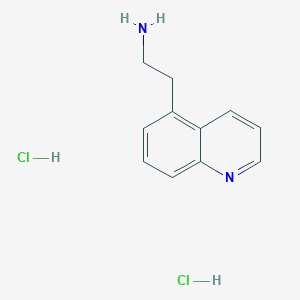
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672996.png)
![3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2672997.png)
